Comprehensive Spectroscopic Characterization of 4-Chloro-2-morpholinobenzoic Acid: A Technical Guide to NMR, IR, and MS Analysis
Comprehensive Spectroscopic Characterization of 4-Chloro-2-morpholinobenzoic Acid: A Technical Guide to NMR, IR, and MS Analysis
Executive Summary
In modern drug development and organic synthesis, 4-Chloro-2-morpholinobenzoic acid (CAS: 1197193-12-6) serves as a highly versatile building block, frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. Because the integrity of downstream syntheses relies entirely on the purity and structural confirmation of such intermediates, rigorous analytical characterization is non-negotiable.
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 4-Chloro-2-morpholinobenzoic acid. By synthesizing theoretical principles with empirical methodologies across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), this guide empowers analytical scientists to confidently confirm molecular architecture and identify trace impurities.
Structural Anatomy & Spectroscopic Rationale
The molecular architecture of 4-Chloro-2-morpholinobenzoic acid (C₁₁H₁₂ClNO₃) dictates its unique spectroscopic signature. The molecule consists of a central benzoic acid core modified by two distinct functional groups:
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C1 Carboxylic Acid: A strong electron-withdrawing group (EWG) that deshields ortho protons and dominates the IR spectrum through extensive hydrogen bonding.
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C2 Morpholine Ring: An electron-donating group (EDG) via resonance from the nitrogen lone pair, which selectively shields the para and ortho positions on the aromatic ring, while introducing distinct aliphatic ether and amine vibrational modes.
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C4 Chlorine Atom: A weakly deactivating, ortho/para-directing halogen that introduces a highly diagnostic 3:1 isotopic signature in mass spectrometry[2].
Understanding the causality of these electronic push-pull dynamics is critical. The interplay between the deshielding effect of the carboxyl group and the shielding effect of the morpholine ring creates a highly predictable, first-order AMX/ABX spin system in the aromatic region of the ¹H NMR spectrum[2].
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, every analytical protocol must be treated as a self-validating system . This means embedding internal controls directly into the sample preparation and acquisition phases to rule out instrumental drift or environmental artifacts.
NMR Protocol: Internal Referencing & Solvation
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Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: The highly polar nature of the carboxylic acid leads to severe line-broadening in non-polar solvents like CDCl₃ due to dynamic dimerization. DMSO- d6 disrupts these intermolecular hydrogen bonds, yielding sharp, well-resolved resonances.
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Self-Validation: Ensure the DMSO- d6 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak strictly defines the 0.00 ppm baseline, while the residual DMSO pentet at 2.50 ppm serves as a secondary orthogonal calibration point.
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Acquisition: Acquire ¹H (16 transients, 1.5s relaxation delay) and ¹³C (1024 transients) spectra at 298 K on a 400 MHz or 500 MHz spectrometer.
FTIR Protocol: Background Subtraction & Evanescent Penetration
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Background Validation: Immediately prior to sample analysis, collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution). Causality: This mathematically subtracts ambient atmospheric CO₂ and H₂O, ensuring that any observed O-H stretches belong exclusively to the sample[3].
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Sample Application: Apply 1–2 mg of the solid powder to the crystal. Engage the pressure anvil until the torque slips. Causality: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Insufficient pressure results in poor optical contact, leading to artificially weak and distorted peak shapes.
LC-ESI-MS Protocol: Isotopic Calibration
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Preparation: Prepare a 1 µg/mL solution in 50:50 LC-MS grade Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state required for positive Electrospray Ionization (ESI+).
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Self-Validation: Infuse a known mass calibrant (e.g., sodium formate clusters) prior to the run to ensure mass accuracy is within < 5 ppm.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR data reflects the electronic environment established by the aromatic substitution pattern. The H-6 proton is highly deshielded by the adjacent carboxylic acid, pushing it downfield. Conversely, H-3 and H-5 are shielded by the resonance contribution of the morpholine nitrogen[2].
Table 1: ¹H and ¹³C NMR Spectral Assignments (in DMSO- d6 )
| Nucleus | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment |
| ¹H | 13.05 | br s | 1H | - | Carboxylic acid (-COOH) |
| ¹H | 7.85 | d | 1H | 8.2 | Aromatic H-6 (ortho to COOH) |
| ¹H | 7.20 | dd | 1H | 8.2, 2.0 | Aromatic H-5 (ortho to Cl, meta to H-3) |
| ¹H | 7.15 | d | 1H | 2.0 | Aromatic H-3 (ortho to morpholine) |
| ¹H | 3.75 | m | 4H | - | Morpholine ether (-CH₂-O-CH₂-) |
| ¹H | 3.10 | m | 4H | - | Morpholine amine (-CH₂-N-CH₂-) |
| ¹³C | 167.5 | s | - | - | Carbonyl (C=O) |
| ¹³C | 152.0 | s | - | - | Aromatic C-2 (C-N bond) |
| ¹³C | 138.5 | s | - | - | Aromatic C-4 (C-Cl bond) |
| ¹³C | 66.2 | s | - | - | Morpholine (C-O carbons) |
| ¹³C | 51.5 | s | - | - | Morpholine (C-N carbons) |
Fourier-Transform Infrared (FTIR) Profiling
IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. The spectrum is dominated by the massive, broad O-H stretch characteristic of carboxylic acid dimers, which often obscures the aliphatic C-H stretches[4].
Table 2: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Peak Characteristics | Vibrational Assignment |
| 3300 – 2500 | Broad, Strong | O-H stretch (hydrogen-bonded acid dimer) |
| 1685 | Sharp, Strong | C=O stretch (conjugated carboxylic acid) |
| 1590, 1480 | Sharp, Medium | Aromatic C=C ring stretches |
| 1115 | Sharp, Strong | C-O-C asymmetric stretch (morpholine ring) |
| 760 | Sharp, Strong | C-Cl stretch |
Mass Spectrometry (LC-ESI-MS) Profiling
High-Resolution Mass Spectrometry (HRMS) provides the definitive molecular weight. The presence of a single chlorine atom yields a highly diagnostic isotopic pattern. Because chlorine exists natively as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, the protonated molecular ion [M+H]+ will present as a primary peak at m/z 242.06, accompanied by an M+2 isotope peak at m/z 244.05 at roughly 33% relative abundance[2].
Table 3: ESI-MS Exact Mass and Fragmentation (Positive Mode)
| Ion Species | m/z Observed | Relative Abundance | Mechanistic Assignment |
| [M+H]+ (³⁵Cl) | 242.06 | 100% | Protonated molecular ion |
| [M+H+2]+ (³⁷Cl) | 244.05 | ~33% | Characteristic ³⁷Cl isotope peak |
| [M−H2O+H]+ | 224.05 | Variable | Dehydration of the carboxylic acid |
| [M−CO2+H]+ | 198.06 | Variable | Decarboxylation (loss of 44 Da) |
Analytical Workflow Visualization
The following diagram maps the logical progression of the self-validating analytical workflow, demonstrating how orthogonal techniques converge to provide absolute structural certainty.
Fig 1: Orthogonal self-validating spectroscopic workflow for structural characterization.
References
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NextSDS Database. "4-Chloro-2-Morpholinobenzoic Acid — Chemical Substance Information." NextSDS. Available at: [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at: [Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]
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National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. Available at: [Link]
